molecular formula C12H12N2O4 B12286783 Ethyl 7-Nitroindole-3-acetate

Ethyl 7-Nitroindole-3-acetate

Cat. No.: B12286783
M. Wt: 248.23 g/mol
InChI Key: GUJJZVVNTGXNQK-UHFFFAOYSA-N
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Description

Ethyl 7-Nitroindole-3-acetate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a nitro group at the 7th position and an ethyl ester group at the 3rd position of the indole ring. It is widely used in pharmaceutical research and organic synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-Nitroindole-3-acetate typically involves the nitration of indole derivatives followed by esterification. One common method includes the nitration of indole-3-acetic acid using a nitrating agent such as nitric acid or a mixture of sulfuric and nitric acids. The resulting 7-nitroindole-3-acetic acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-Nitroindole-3-acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed:

Scientific Research Applications

Ethyl 7-Nitroindole-3-acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 7-Nitroindole-3-acetate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules also contributes to its biological activity .

Comparison with Similar Compounds

Ethyl 7-Nitroindole-3-acetate can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with similar structural features but lacking the nitro group.

    7-Nitroindole: Similar to this compound but without the ethyl ester group.

    Indole-3-carboxylic acid: Another indole derivative with a carboxyl group instead of an ester group.

Uniqueness: this compound is unique due to the presence of both the nitro and ethyl ester groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

ethyl 2-(7-nitro-1H-indol-3-yl)acetate

InChI

InChI=1S/C12H12N2O4/c1-2-18-11(15)6-8-7-13-12-9(8)4-3-5-10(12)14(16)17/h3-5,7,13H,2,6H2,1H3

InChI Key

GUJJZVVNTGXNQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNC2=C1C=CC=C2[N+](=O)[O-]

Origin of Product

United States

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